molecular formula C12H15NO2 B15260365 3-(Propan-2-yl)-2,3-dihydro-1H-indole-7-carboxylic acid

3-(Propan-2-yl)-2,3-dihydro-1H-indole-7-carboxylic acid

Cat. No.: B15260365
M. Wt: 205.25 g/mol
InChI Key: KJFLWRMROXBMFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Propan-2-yl)-2,3-dihydro-1H-indole-7-carboxylic acid is a heterocyclic compound featuring a partially saturated indole core (2,3-dihydro-1H-indole) with an isopropyl substituent at position 3 and a carboxylic acid group at position 7. This structural motif may influence physicochemical properties such as solubility, lipophilicity, and intermolecular interactions, making it relevant in medicinal chemistry and materials science.

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

3-propan-2-yl-2,3-dihydro-1H-indole-7-carboxylic acid

InChI

InChI=1S/C12H15NO2/c1-7(2)10-6-13-11-8(10)4-3-5-9(11)12(14)15/h3-5,7,10,13H,6H2,1-2H3,(H,14,15)

InChI Key

KJFLWRMROXBMFA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CNC2=C1C=CC=C2C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Propan-2-yl)-2,3-dihydro-1H-indole-7-carboxylic acid can be achieved through various synthetic routes One common method involves the cyclization of appropriate precursors under acidic or basic conditions For instance, starting from 2-nitrotoluene, a series of reactions including nitration, reduction, and cyclization can lead to the formation of the indole ring

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. Catalysts such as palladium or platinum may be employed to facilitate the cyclization and alkylation reactions. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize the efficiency and minimize the production of by-products.

Chemical Reactions Analysis

Types of Reactions

3-(Propan-2-yl)-2,3-dihydro-1H-indole-7-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

3-(Propan-2-yl)-2,3-dihydro-1H-indole-7-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is used in the study of enzyme interactions and as a probe for biological assays.

    Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: The compound is utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which 3-(Propan-2-yl)-2,3-dihydro-1H-indole-7-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

The following table summarizes key structural differences and research findings for 3-(Propan-2-yl)-2,3-dihydro-1H-indole-7-carboxylic acid and analogous indole derivatives:

Compound Name Substituents & Features Biological/Physicochemical Notes References
3-(Propan-2-yl)-2,3-dihydro-1H-indole-7-carboxylic acid - 2,3-Dihydroindole (partially saturated)
- Isopropyl at C3
- Carboxylic acid at C7
Hypothesized increased flexibility due to dihydro ring; higher lipophilicity from isopropyl group. Inferred from analogs
7-Chloro-3-methyl-1H-indole-2-carboxylic acid - Chlorine at C7
- Methyl at C3
- Carboxylic acid at C2
Used in R&D contexts; no specific bioactivity reported in evidence. Safety data emphasize handling precautions.
3-Substituted 7-methoxy-1H-indole-2-carboxylic acid (17k) - Methoxy at C7
- Vinyl-quinoline substituent at C3
- Carboxylic acid at C2
Potent CysLT1 antagonist (IC50 = 5.9 nM); selectivity driven by C2-carboxylic acid and C7-methoxy groups.
Indole-2-carboxylic acid - Carboxylic acid at C2
- Fully aromatic indole
Common scaffold in drug discovery; serves as a precursor for bioactive molecules.
Indole-3-carboxylic acid - Carboxylic acid at C3
- Fully aromatic indole
Less common than C2-substituted analogs; used in synthetic intermediates.

Key Observations:

Substituent Position: The C7-carboxylic acid in the target compound contrasts with C2- or C3-carboxylic acids in analogs. For example, the C2-carboxylic acid in compound 17k () is critical for CysLT1 receptor antagonism, suggesting that the target compound’s C7-carboxylic acid may confer distinct binding interactions . Halogen vs.

Ring Saturation :

  • The 2,3-dihydroindole core in the target compound reduces aromaticity, increasing ring flexibility. This could improve adaptability to protein binding pockets compared to rigid aromatic indoles (e.g., indole-2-carboxylic acid) .

Q & A

Q. What synthetic routes are recommended for synthesizing 3-(Propan-2-yl)-2,3-dihydro-1H-indole-7-carboxylic acid?

  • Methodological Answer : A feasible approach involves multi-step synthesis starting with functionalization of the indole core. For example:

Formylation : Introduce a formyl group at the C3 position using Vilsmeier-Haack conditions (e.g., POCl₃/DMF) .

Reduction : Reduce the formyl group to a hydroxymethyl intermediate using NaBH₄ or other hydride sources .

Isopropylation : Install the propan-2-yl group via alkylation or Mitsunobu reaction with isopropyl alcohol.

Carboxylic Acid Formation : Oxidize a precursor (e.g., ester or alcohol) to the carboxylic acid using KMnO₄ or catalytic oxidation .
Key Considerations : Monitor reaction progress via TLC or LC-MS, and purify intermediates via recrystallization (e.g., acetic acid as a solvent) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Confirm regiochemistry of substituents (e.g., dihydroindole ring protons at δ 3.0–4.0 ppm; carboxylic acid proton absent due to exchange) .
  • FT-IR : Identify carboxylic acid C=O stretch (~1700 cm⁻¹) and N-H stretch of indole (~3400 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ expected for C₁₃H₁₅NO₂: 233.1052) .
  • HPLC : Assess purity (>95% by reverse-phase C18 column, UV detection at 254 nm) .

Q. What are the key stability considerations for storing this compound?

  • Methodological Answer :
  • Storage Conditions : Protect from light and moisture in airtight containers under inert gas (N₂/Ar) at –20°C .
  • Stability Tests : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor via HPLC for decomposition products (e.g., decarboxylation or oxidation) .

Advanced Research Questions

Q. How can conflicting data on melting points or solubility for similar indole derivatives be resolved?

  • Methodological Answer :
  • Differential Scanning Calorimetry (DSC) : Accurately determine melting points and detect polymorphic forms .
  • Solubility Studies : Use standardized buffers (pH 1–13) and measure saturation concentrations via UV-Vis spectroscopy. Compare with computational predictions (e.g., COSMO-RS) .
  • Data Validation : Cross-reference with high-purity samples synthesized via orthogonal routes (e.g., alternative protecting groups) .

Q. What strategies optimize enantiomeric purity during large-scale synthesis?

  • Methodological Answer :
  • Chiral Resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) or enzymatic kinetic resolution .
  • Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in transition-metal-catalyzed alkylation steps .
  • Crystallization-Induced Diastereomer Transformation : Convert racemic mixtures to diastereomeric salts using chiral amines .

Q. How can computational methods predict this compound’s reactivity in novel reactions?

  • Methodological Answer :
  • DFT Calculations : Model transition states for electrophilic substitution at the indole C2/C3 positions using Gaussian or ORCA software .
  • Molecular Docking : Predict binding affinity to biological targets (e.g., enzymes) using AutoDock Vina and pharmacophore mapping .
  • QSAR Modeling : Correlate substituent electronic effects (Hammett σ values) with observed reaction rates or bioactivity .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities of indole derivatives?

  • Methodological Answer :
  • Standardized Assays : Replicate experiments under controlled conditions (e.g., cell line identity verification, fixed IC₅₀ protocols) .
  • Meta-Analysis : Use statistical tools (e.g., ANOVA) to compare datasets from multiple studies, accounting for variables like solvent or purity .
  • Structure-Activity Clarification : Synthesize analogs (e.g., methyl or halogen substituents) to isolate contributing functional groups .

Experimental Design Tables

Parameter Synthetic Optimization Example Key Evidence
Reaction Time vs. YieldReflux in acetic acid: 2.5–3 h → 85% yield
Catalyst ScreeningNaBH₄ vs. LiAlH₄ for selective reduction
Solvent for CrystallizationAcetic acid vs. DMF/water for purity >99%
Stability Data Conditions Outcome
Thermal Degradation40°C/4 weeks<5% decomposition
PhotostabilityUV light (254 nm)/24 h10% degradation

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.